5-(Bromoethynyl)-2H-1,3-benzodioxole
Description
5-(Bromoethynyl)-2H-1,3-benzodioxole is a benzodioxole derivative featuring a bromoethynyl (–C≡CBr) substituent at the 5-position of the fused dioxole ring. The benzodioxole core (1,3-benzodioxole) consists of a benzene ring fused with a 1,3-dioxole ring, conferring unique electronic and steric properties.
Properties
CAS No. |
60947-65-1 |
|---|---|
Molecular Formula |
C9H5BrO2 |
Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-(2-bromoethynyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H5BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,6H2 |
InChI Key |
AWLFMIFUEYFMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C#CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromoethynyl)-2H-1,3-benzodioxole typically involves the bromination of ethynylbenzodioxole. One common method includes the use of bromine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethynyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Bromoethynyl)-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromoethynyl group can lead to the formation of ethynyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxole derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products.
Scientific Research Applications
5-(Bromoethynyl)-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Bromoethynyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The bromoethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzodioxole Derivatives
Reactivity and Electronic Effects
- Bromoethynyl vs. Epoxide : The bromoethynyl group’s sp-hybridized carbon enhances electrophilicity, enabling alkyne-based couplings, whereas the epoxide in 5-(oxiran-2-yl)-2H-1,3-benzodioxole undergoes nucleophilic ring-opening due to strain .
- Bromoethynyl vs. Chloromethyl : The –C≡CBr group offers dual functionality (halogen and alkyne) for sequential reactions, while –CH₂Cl is primarily a leaving group for nucleophilic substitutions .
- Bromoethynyl vs. Dithiane : The dithiane substituent in 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole stabilizes the structure via sulfur interactions, contrasting with the reactive alkyne in bromoethynyl derivatives .
Structural and Crystallographic Insights
- The crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole reveals C–H⋯π and sulfur-mediated interactions, which stabilize the lattice . Bromoethynyl analogs may exhibit distinct packing due to the linear alkyne geometry.
- Epoxide-containing derivatives display unique solubility profiles and regioselectivity in reactions, influenced by the dioxole ring’s electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
